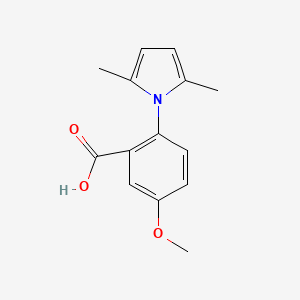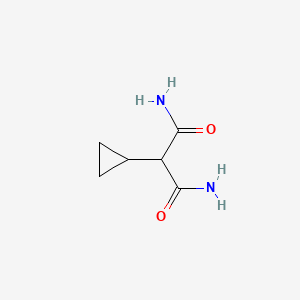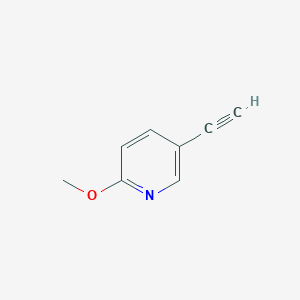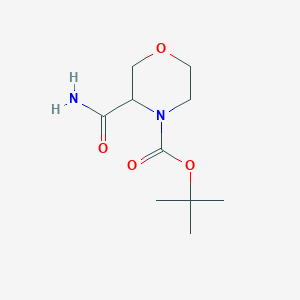
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 . The IUPAC name for this compound is 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Antibacterial and Antitubercular Applications
Research indicates that compounds including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid and its analogs show significant antibacterial and antitubercular activities. Joshi et al. (2008, 2012, 2017) synthesized a series of pyrrol-1-yl benzoic acid hydrazide analogs, displaying promising results against various bacterial strains, including Mycobacterium tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008); (Joshi, More, Vagdevi, Vaidya, Gadaginamath, & Kulkarni, 2012); (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Fluorescence and Temperature Sensing
A study by Han et al. (2013) demonstrated the use of an aryl-substituted pyrrole derivative, including 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid, in developing a thermally responsive material. This material shows controllable fluorescence and can be used for temperature monitoring in specific ranges (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).
EPH-Ephrin Antagonist Activity
Lodola, Incerti, and Tognolini (2014) discussed the role of 2,5-Dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH receptor inhibitors, highlighting their potential in elucidating the role of EPH kinases in pathological conditions. However, these compounds' activity is also associated with chemical modifications and potential instabilities (Lodola, Incerti, & Tognolini, 2014).
Antimicrobial and Cytotoxic Activities
Further studies by Joshi et al. (2013) on pyrrol-1-yl benzoic acid hydrazide analogs, including the compound , have shown these compounds' efficacy in antimicrobial activities and their non-cytotoxic nature at certain concentrations (Joshi, More, & Kulkarni, 2013).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLODQQNEVVFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)



![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)



![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)




